molecular formula C9H10ClNO3 B12304373 O-(4-Chlorophenyl)-D-serine

O-(4-Chlorophenyl)-D-serine

Katalognummer: B12304373
Molekulargewicht: 215.63 g/mol
InChI-Schlüssel: NEADGQMLXGPJDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-(4-Chlorophenyl)-D-serine: is an organic compound that belongs to the class of serine derivatives It is characterized by the presence of a 4-chlorophenyl group attached to the oxygen atom of the serine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chlorophenyl)-D-serine typically involves the reaction of D-serine with 4-chlorophenol under specific conditions. One common method is the esterification reaction, where D-serine is reacted with 4-chlorophenol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: O-(4-Chlorophenyl)-D-serine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The 4-chlorophenyl group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced serine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

O-(4-Chlorophenyl)-D-serine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of O-(4-Chlorophenyl)-D-serine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The 4-chlorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to changes in their conformation and function.

Vergleich Mit ähnlichen Verbindungen

  • O-(4-Bromophenyl)-D-serine
  • O-(4-Fluorophenyl)-D-serine
  • O-(4-Methylphenyl)-D-serine

Comparison: O-(4-Chlorophenyl)-D-serine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The chlorine atom also enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry.

Eigenschaften

Molekularformel

C9H10ClNO3

Molekulargewicht

215.63 g/mol

IUPAC-Name

2-amino-3-(4-chlorophenoxy)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)

InChI-Schlüssel

NEADGQMLXGPJDH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1OCC(C(=O)O)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.